1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea
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Overview
Description
1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea typically involves the reaction of 6-methoxy-2-aminobenzothiazole with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiourea group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various alkylating or arylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiourea derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Methoxybenzothiazole
- Benzothiazole-2-thiol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzyl and thiourea groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H15N3OS2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C16H15N3OS2/c1-20-12-7-8-13-14(9-12)22-16(18-13)19-15(21)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChI Key |
FEGYLINBJRVHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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